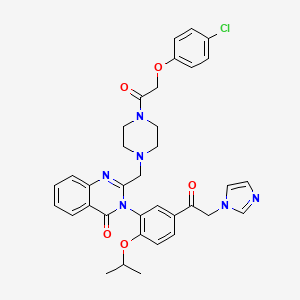

(R)-Azelastine Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-Azelastine hydrochloride is an antihistamine which has been shown to down-regulate H1R, M1R and M3R levels. This compound has also been shown to inhibit HNEpC proliferation.

Applications De Recherche Scientifique

Pharmacology and Efficacy

(R)-Azelastine Hydrochloride is notable for its distinct H1-receptor antagonism, with a broad spectrum of antiallergic and anti-inflammatory activities. It shows effectiveness against allergic rhinitis symptoms, including ocular symptoms, and nonallergic vasomotor rhinitis symptoms like nasal congestion and postnasal drip. This efficacy stems from its inhibitory effects on leukotrienes, kinins, cytokines, superoxide free radicals, and the expression of intercellular adhesion molecule 1 (Lieberman & Settipane, 2003).

Impact on Human Nasal Mucosa

Azelastine impacts the sympathetic function on human nasal mucosa, as observed in patients with allergy rhinitis. It exhibits a significant dilation response to methoxamine-induced mucosal contraction and can inhibit electrically induced mucosal contractions. This action highlights its potential in treating nasal obstruction and allergic reactions in the nasal mucosa (Cheng et al., 2019).

Pharmacokinetic Properties

The pharmacokinetic properties of azelastine hydrochloride have been studied in clinical settings. A study comparing two nasal formulations of azelastine hydrochloride in a single-dose design demonstrated its bioequivalence, with similar pharmacokinetic parameters for azelastine and its metabolite, desmethyl azelastine (Du et al., 2013).

Chemical and Structural Analysis

Azelastine hydrochloride's anhydrous and solvated forms have been studied through powder diffraction and solid-state NMR spectroscopy. This research provides insights into the crystal structures of the anhydrous and different solvated species, contributing to our understanding of its stability and behavior under various conditions (Maccaroni et al., 2009).

Treatment Efficacy in Various Conditions

Azelastine hydrochloride's efficacy extends to various allergic conditions. For instance, its combination with montelukast sodium significantly improves clinical symptoms and inflammatory reactions in patients with allergic rhinitis. This synergistic effect provides a basis for enhanced therapeutic approaches (Zheng et al., 2021).

Ocular Allergy Treatment

Azelastine has been compared with olopatadine in treating ocular allergies, demonstrating antihistamine and mast cell stabilization properties. Understanding the mechanisms of action of these agents can inform clinical response algorithms for patients with ocular allergy (Bielory et al., 2004).

Microsphere Formulation for Ocular Administration

Azelastine hydrochloride loaded in Eudragit RL100 microspheres for allergic conjunctivitis treatment shows promising results. This novel formulation approach offers prolonged drug release, highlighting the potential for improved ocular allergy treatment modalities (Shinde et al., 2012).

Propriétés

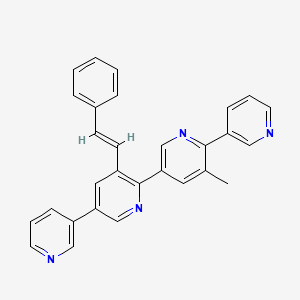

IUPAC Name |

4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methylazepan-4-yl]phthalazin-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O.ClH/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h2-3,6-11,18H,4-5,12-15H2,1H3;1H/t18-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJAJYAHJQIWNU-GMUIIQOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H](CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Azelastine Hydrochloride | |

CAS RN |

153408-28-7 |

Source

|

| Record name | Azelastine hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153408287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZELASTINE HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A33K416J2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

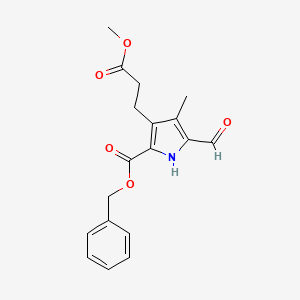

![1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride](/img/structure/B610345.png)

![methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate](/img/structure/B610347.png)

![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B610358.png)